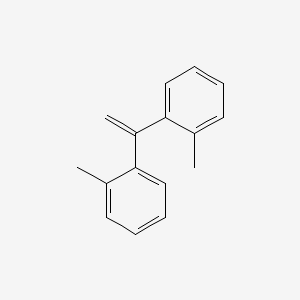

1,1-Di(o-tolyl)ethylene

Description

Structural and Electronic Characteristics of 1,1-Diarylethylenes

1,1-Diarylethylenes are a class of unsaturated hydrocarbons featuring a geminal substitution pattern where two aryl groups are bonded to the same carbon of an ethylene (B1197577) unit. This arrangement leads to specific structural and electronic properties that distinguish them from other olefins. The electronic nature of the molecule is heavily influenced by the interaction between the π-system of the double bond and the aromatic rings.

Structurally, the central feature is the C=C double bond. In an unsubstituted ethylene molecule, the geometry is planar. However, in 1,1-diarylethylenes, steric repulsion between the two aryl groups, and between the aryl groups and the substituents on the other olefinic carbon, can cause the aryl rings to twist out of the plane of the double bond. This twisting affects the extent of π-conjugation between the aromatic rings and the olefinic system. The degree of this distortion is dependent on the nature and position of substituents on the aryl rings.

The electronic properties of 1,1-diarylethylenes are a direct consequence of their structure. They are generally electron-rich compounds due to the presence of the aromatic systems. This class of compounds has been investigated for its applications in polymerization chemistry and medicinal chemistry. researchgate.net The reactivity of the double bond can be tuned by altering the electronic nature of the substituents on the aryl rings. Electron-donating groups enhance the nucleophilicity of the double bond, while electron-withdrawing groups have the opposite effect. Furthermore, 1,1-diarylethylenes can participate in various chemical reactions, including cycloadditions and transition metal-catalyzed processes. ias.ac.inrsc.org The development of catalytic methods for their synthesis, such as Stille cross-coupling, has expanded their accessibility and utility in organic synthesis. researchgate.netacs.org

| Property | Description | Reference |

| Core Structure | A carbon-carbon double bond with two aryl groups attached to one of the carbon atoms. | |

| Conformation | Aryl groups are often twisted out of the plane of the C=C bond due to steric hindrance. | |

| Electronic Nature | Generally electron-rich π-system due to conjugation with aryl groups. | researchgate.net |

| Reactivity | Participates in polymerization, cycloadditions, and metal-catalyzed reactions. | researchgate.netias.ac.inrsc.org |

Historical Context and Evolution of Research on Olefinic Compounds with Ortho-Substituted Aryl Groups

The study of olefinic compounds bearing ortho-substituted aryl groups is rooted in the broader history of arylation chemistry and the investigation of steric effects in organic reactions. Early developments in the synthesis of substituted arenes often encountered challenges with sterically hindered substrates.

In the early 20th century, Fritz Ullmann's work on copper-mediated coupling reactions was a significant milestone. wiley-vch.de In 1903, Ullmann demonstrated that arylations of amines could be achieved using haloarenes, including sterically hindered ortho-substituted starting materials. wiley-vch.de These early findings set the stage for understanding how to form carbon-carbon and carbon-heteroatom bonds involving crowded aromatic rings.

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex organic molecules, including aryl-substituted olefins. The Mizoroki-Heck reaction, independently reported by Mizoroki and Heck in the late 1960s and early 1970s, provided a powerful method for the arylation of alkenes using palladium catalysts. wiley-vch.deacs.org While these reactions were broadly applicable, their efficiency with ortho-substituted aryl halides could be lower due to steric hindrance, which spurred further research into more effective catalysts and reaction conditions.

Investigations into the hydroboration of aryl-substituted olefins also provided insights into the directive effects of these groups. Studies on styrene (B11656) and its derivatives revealed that a phenyl group is less effective than an alkyl group at directing boron addition to the terminal carbon, a phenomenon influenced by both electronic and steric factors. redalyc.org The introduction of ortho-substituents on the aryl ring adds another layer of complexity, often enhancing regioselectivity in reactions at the double bond due to steric control. For instance, in the palladium-catalyzed hydrostannation of terminal arylalkynes, an ortho-substituent on the aromatic ring, regardless of its electronic nature, can direct the addition to give exclusively the α-branched vinylstannane, a precursor to 1,1-diarylethylenes. acs.org This historical evolution highlights a continuous effort to understand and control the reactivity of sterically encumbered systems like those containing ortho-substituted aryl groups.

Significance of Stereoelectronic Effects in o-Tolyl Substituents on Olefinic Systems

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular stability and reactivity, are particularly significant in olefinic systems with ortho-tolyl substituents, such as 1,1-di(o-tolyl)ethylene. wikipedia.orge-bookshelf.de The ortho-methyl groups impose major steric constraints that dictate the molecule's preferred conformation and, consequently, its electronic properties and chemical behavior.

The primary effect of the two ortho-tolyl groups is steric hindrance, which forces the aromatic rings to rotate out of the plane of the ethylene π-system. This twisting disrupts the coplanarity required for optimal π-conjugation between the aryl rings and the double bond. While conjugation is stabilizing, the relief of steric strain by twisting can be energetically more favorable. The resulting conformation is a compromise between these opposing forces. This geometric constraint is a classic example of a stereoelectronic effect, where orbital overlap is governed by spatial arrangements. e-bookshelf.de

The steric bulk of the ortho-tolyl groups has a profound impact on the molecule's reactivity. In transition metal-catalyzed reactions, such as asymmetric hydrogenation, the ortho-substituents play a crucial directing role. nih.gov They can effectively block one face of the olefin from the catalyst's active site, leading to high levels of stereocontrol. High enantioselectivities have been achieved in the hydrogenation of 1,1-diarylethylenes where one of the aryl rings bears an ortho-substituent, which can act as a directing group. nih.gov This contrasts with substrates lacking such ortho-substituents, where achieving high enantioselectivity is fundamentally more difficult due to the small electronic and steric differences between the two aryl groups. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[1-(2-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZMRKGPXHDTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183444 | |

| Record name | 1,1-Di-o-tolylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2919-19-9 | |

| Record name | 1,1-Di-o-tolylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Di-o-tolylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Di O Tolyl Ethylene and Its Derivatives

Strategic Approaches to Olefinic Bond Formation in 1,1-Diarylethylene Synthesis

The creation of the central olefinic bond in 1,1-diarylethylenes can be achieved through several strategic approaches. These methods primarily involve the coupling of two aryl moieties to a two-carbon unit or the modification of pre-existing structures to form the double bond.

Organometallic Coupling Reactions (e.g., involving lithium reagents, nickel catalysis)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of 1,1-diarylethylenes is well-established. Organolithium compounds, in particular, serve as potent nucleophiles and bases in these synthetic routes. researchgate.netrsc.org

A common strategy involves the reaction of an organolithium reagent with a suitable ketone. For the synthesis of a related compound, 1,1-diphenyl-2,2-di(p-tolyl)ethylene, diphenylmethane is treated with n-butyllithium to generate a nucleophilic carbanion. researchgate.net This intermediate then reacts with 4,4'-dimethylbenzophenone. The resulting alkoxide is subsequently quenched and dehydrated to yield the final product. researchgate.net A similar approach can be envisioned for 1,1-di(o-tolyl)ethylene, starting from di(o-tolyl)methane.

Reaction Scheme for a Related 1,1-Diarylethylene Synthesis:

Deprotonation: Diphenylmethane reacts with n-butyllithium in THF at 0°C to form a deep-colored carbanion solution. researchgate.net

Nucleophilic Addition: A solution of 4,4'-dimethylbenzophenone in THF is added to the carbanion solution. The mixture is stirred for several hours at room temperature. researchgate.net

Workup and Dehydration: The reaction is quenched with an aqueous solution of ammonium chloride. The intermediate alcohol is then dehydrated using an acid catalyst such as p-toluenesulfonic acid in toluene to form the final olefin product with a reported yield of 85%. researchgate.net

Nickel-catalyzed cross-coupling reactions also represent a viable, though less commonly detailed for this specific subclass, strategy for the synthesis of 1,1-diarylethylenes. Generally, nickel catalysts are effective in promoting the coupling of vinyl halides or triflates with aryl organometallic reagents. rsc.orgnih.gov α-Diimine nickel complexes, for instance, are well-known catalysts for ethylene (B1197577) polymerization and can be adapted for other carbon-carbon bond-forming reactions. rsc.org The general principle would involve the coupling of a vinylidene equivalent bearing two o-tolyl groups with a suitable coupling partner, or a step-wise coupling of two o-tolyl groups to a vinylidene synthon.

Condensation and Elimination Pathways

Classical condensation and elimination reactions provide a more traditional route to 1,1-diarylethylenes. These methods often involve the dehydration of a tertiary alcohol, which can be synthesized via a Grignard reaction.

For instance, the synthesis of the parent compound, 1,1-diphenylethylene (B42955), can be achieved by reacting phenylmagnesium bromide with acetophenone or ethyl acetate (B1210297). The resulting 1,1-diphenylethanol is then dehydrated under acidic conditions to yield the target alkene. This method is adaptable for the synthesis of this compound.

General Steps for Condensation-Elimination Synthesis:

Grignard Reagent Formation: o-Tolylmagnesium bromide is prepared from o-bromotoluene and magnesium metal in an ethereal solvent.

Addition to an Ester: The Grignard reagent is then reacted with an ester, such as ethyl acetate, in a 2:1 molar ratio to form the tertiary alcohol, 1,1-di(o-tolyl)ethanol, after acidic workup.

Dehydration: The intermediate alcohol is dehydrated, often by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) or a milder dehydrating agent like iodine, to yield this compound.

It is important to control the conditions of the dehydration step to avoid potential polymerization of the product, especially in the presence of strong mineral acids.

Synthesis of o-Tolyl-Substituted Ethylene Derivatives (e.g., Imidazoles, Naphthoquinones)

While this compound is a stable molecule, its double bond offers a site for functionalization to produce various derivatives. The synthesis of heterocyclic systems like imidazoles and naphthoquinones generally requires precursors with specific functional groups that are not directly available on the ethylene core. Therefore, multi-step synthetic sequences are necessary.

Hypothetical Pathway to Imidazole and Naphthoquinone Precursors:

A plausible, though not widely documented, approach would involve the oxidative cleavage of the double bond in this compound to form di(o-tolyl)ketone. This ketone could then serve as a key intermediate.

Synthesis of Imidazoles: The synthesis of polysubstituted imidazoles often proceeds through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. rsc.org In a common method, benzil (a 1,2-diketone) reacts with an aldehyde and ammonium acetate. rsc.org To synthesize an imidazole derivative bearing two o-tolyl groups, one could envision a pathway starting from di(o-tolyl)ketone. This ketone could be converted to the corresponding 1,2-diketone through α-oxidation, which would then be subjected to standard imidazole-forming condensation reactions. A copper-catalyzed multicomponent reaction using benzoin or benzil, various aldehydes, and ammonium acetate in butanol has been shown to be effective for the synthesis of trisubstituted imidazoles. rsc.org

Synthesis of Naphthoquinones: Naphthoquinone synthesis often relies on Diels-Alder reactions or Friedel-Crafts acylations followed by cyclization. A synthetic route starting from o-tolyl-substituted precursors could involve the reaction of a suitably substituted o-tolyl diene with a dienophile, or the intramolecular cyclization of a substituted benzoylpropionic acid derivative. While a direct conversion from this compound is not straightforward, its derivatives could be tailored to undergo such cyclization reactions to form the naphthoquinone skeleton.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of 1,1-diarylethylene synthesis, green chemistry principles focus on reducing waste, using less hazardous reagents, and employing catalytic methods.

A notable green approach for the derivatization of 1,1-diarylethenes involves a metal-free, iodine-catalyzed oxidative C-H sulfenylation and selenation in water. researchgate.net This method uses an inexpensive and recyclable catalyst (iodine) and a green oxidant (hydrogen peroxide), with water as the solvent and sole byproduct. researchgate.net This approach highlights a move away from traditional organic solvents and metal catalysts.

Another green strategy is the development of palladium-catalyzed cross-coupling reactions in aqueous media. For example, a green Barluenga-Valdés cross-coupling reaction for the synthesis of 1,1-diarylethylenes has been developed using a palladium catalyst in a mixture of polyethylene glycol (PEG) and water under microwave irradiation. researchgate.net This system allows for the recycling of the catalyst and minimizes the use of volatile organic solvents.

| Green Chemistry Metric | Iodine-Catalyzed C-H Chalcogenation researchgate.net |

| Catalyst | Iodine (10 mol%) |

| Oxidant | H₂O₂ (0.3 equiv.) |

| Solvent | Water |

| Byproduct | Water |

| Atom Economy | >96% |

| E-Factor | ≤4.5 g waste per g product |

| Advantages | Metal-free, recyclable catalyst, mild conditions |

Mechanistic Investigations of 1,1 Di O Tolyl Ethylene Reactivity

Electrophilic and Nucleophilic Transformations at the Olefinic Center

The electron-rich double bond of 1,1-di(o-tolyl)ethylene serves as a focal point for both electrophilic and nucleophilic attacks. The presence of two aryl groups significantly influences the stability of potential intermediates, thereby dictating the regioselectivity and stereoselectivity of these transformations.

Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. wikipedia.orgyoutube.comlibretexts.org In the case of this compound, the reaction is initiated by the attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction's feasibility and outcome. The two ortho-tolyl groups can effectively stabilize the positive charge through resonance and inductive effects. This stabilization is a key factor in the reactivity of the olefinic center.

The general mechanism for electrophilic addition proceeds in two steps: the initial electrophilic attack to form a carbocation, followed by the nucleophilic attack on the carbocation. libretexts.org The regioselectivity of the addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. For this compound, the tertiary benzylic carbocation formed upon electrophilic attack is highly stabilized.

While the olefinic center is inherently electron-rich and thus more susceptible to electrophilic attack, nucleophilic transformations can also occur, particularly under conditions that activate the double bond or involve highly reactive nucleophiles. Nucleophilic addition to unactivated alkenes is generally less common but can be facilitated by the presence of activating groups or through specific reaction pathways. In the context of this compound, such reactions would likely proceed via mechanisms that can overcome the inherent electron density of the double bond, for instance, through the formation of an intermediate that renders one of the olefinic carbons electrophilic.

Radical Mediated Reactions and Electron Transfer Processes

Radical reactions provide an alternative pathway for the functionalization of the olefinic center in this compound. These reactions are initiated by the generation of a radical species, which then adds to the double bond. The stability of the resulting radical intermediate is a key determinant of the reaction's course. The benzylic position of the radical formed from this compound is stabilized by the two adjacent aryl groups, making it a favorable pathway.

Radical-mediated processes can be initiated by various methods, including the use of radical initiators or photochemically. The addition of a radical to the double bond of this compound would lead to a tertiary benzylic radical, which is a relatively stable intermediate. This stability influences the regioselectivity of the radical addition.

Electron transfer processes represent another important class of reactions for this compound. These reactions involve the transfer of an electron to or from the molecule, generating a radical ion. The ease of electron transfer is related to the molecule's redox potential. The extended π-system of the two aryl groups can facilitate both the acceptance and donation of an electron. The formation of a radical cation or radical anion of this compound would initiate subsequent chemical transformations. The mechanism of electron transfer can be classified as either inner-sphere or outer-sphere, depending on the nature of the interaction between the reactants. nih.gov

Photochemical Rearrangements and Cyclization Pathways

Upon absorption of light, this compound can undergo a variety of photochemical transformations, including rearrangements and cyclizations. These reactions proceed from an electronically excited state and can lead to the formation of complex molecular architectures.

Photodehydrocyclisation Processes

Photodehydrocyclisation is a powerful photochemical reaction for the synthesis of polycyclic aromatic compounds. For stilbene (B7821643) and its derivatives, this reaction typically involves the photocyclization of the cis-isomer to a dihydrophenanthrene intermediate, which is then oxidized to the corresponding phenanthrene (B1679779). While this compound does not possess the stilbene backbone, analogous intramolecular cyclizations involving the ortho-methyl groups of the tolyl substituents are conceivable under photochemical conditions. This would involve the formation of a new carbon-carbon bond between one of the olefinic carbons and an ortho-position of the tolyl ring, followed by dehydrogenation to yield a substituted phenanthrene or a related polycyclic system.

Studies of Photoinduced Intramolecular Cycloaddition Reactions

Photoinduced intramolecular cycloaddition reactions offer a route to the synthesis of strained and polycyclic systems. In the case of this compound, if a suitable tethered reactive group were present in the molecule, intramolecular [2+2] or other cycloadditions could be initiated by photoexcitation. The feasibility of such reactions would depend on the length and nature of the tether, as well as the electronic properties of the excited state.

Metal-Catalyzed Transformations Involving the Olefinic Moiety

Transition metal catalysts can mediate a wide range of transformations at the olefinic center of this compound. These reactions often proceed with high efficiency and selectivity under mild conditions.

Advanced Polymerization and Oligomerization Studies of 1,1 Di O Tolyl Ethylene

Mechanistic Aspects of 1,1-Diarylethylene Polymerization

The polymerization of olefins catalyzed by transition metal complexes involves several key mechanistic steps. The specific pathway and the resulting polymer architecture are highly dependent on the catalyst, monomer structure, and reaction conditions.

Coordination-insertion polymerization is a primary mechanism for the formation of polyolefins using transition metal catalysts, such as Ziegler-Natta and Kaminsky catalysts. youtube.comwikipedia.org In this process, the olefin monomer coordinates to the metal center of the catalyst and is subsequently inserted into the metal-polymer chain bond, leading to chain growth. youtube.com While 1,1-di(o-tolyl)ethylene itself is a sterically hindered monomer, the principles of coordination-insertion are fundamental to understanding how it might be incorporated as a co-monomer. The bulky nature of the o-tolyl groups would significantly impact the coordination and insertion steps, likely leading to a lower incorporation rate compared to less substituted olefins like ethylene (B1197577). The Cossee-Arlman mechanism is a widely accepted model for this process, particularly for metallocene-catalyzed polymerizations. wikipedia.org

Chain transfer and chain-walking are crucial processes that determine the molecular weight and branching of polymers. wikipedia.orgyoutube.comyoutube.com Chain transfer involves the termination of a growing polymer chain and the initiation of a new one, which helps control the molecular weight of the polymer. youtube.comyoutube.com

Chain-walking, a specific type of intermolecular chain transfer, is a mechanism where the metal catalyst can move along the polymer chain. wikipedia.org This process is particularly relevant in polymerizations catalyzed by certain late-transition metal complexes, such as nickel(II) and palladium(II) α-diimine catalysts. wikipedia.orgnih.govnih.gov The catalyst can "walk" along the polymer backbone through a series of β-hydride elimination and re-insertion steps, leading to the formation of branched polymer architectures from linear alpha-olefins. wikipedia.org While not directly studying this compound, research on α-diimine nickel complexes demonstrates their ability to produce hyperbranched polymers through this mechanism. nih.govnih.gov The steric bulk of the o-tolyl groups in a growing polymer chain would undoubtedly influence the facility of both chain transfer and chain-walking processes.

The steric hindrance imparted by the o-tolyl groups in this compound is a dominant factor influencing its polymerization behavior and the resulting polymer's properties. In general, bulky substituents on monomers or ligands can significantly affect catalytic activity and polymer structure. rsc.orgmdpi.com

The steric bulk of the o-tolyl groups is expected to:

Reduce the rate of polymerization: The bulky groups can hinder the approach of the monomer to the catalytic active site, thereby lowering the polymerization activity.

Decrease the molecular weight of the polymer: Increased steric hindrance can favor chain termination reactions over propagation, leading to polymers with lower molecular weights. rsc.org

Influence polymer architecture: The steric demands of the o-tolyl groups can restrict the possible conformations of the polymer chain, potentially leading to specific microstructures. In the context of chain-walking, bulky substituents can influence the extent and location of branching. rsc.org

Studies on related systems have shown that increasing the size of substituents can lead to polymers with lower molecular weights but can also be used to control branching density. rsc.org For instance, in ethylene polymerization with α-diimine nickel catalysts, bulky substituents are known to retard β-elimination, which can lead to higher molecular weight polymers. mdpi.com This highlights the complex interplay between steric effects and the specific catalytic system.

| Catalyst System | Key Steric Feature | Observed Effect on Polymer | Reference |

|---|---|---|---|

| α-diimine Nickel Complexes | Bulky substituents at nitrogen atoms | Retard β-elimination, leading to higher molecular weight polymers. | mdpi.com |

| Half-Titanocenes | Varying ancillary groups | Larger steric repulsion (higher %VBur) leads to a higher free energy barrier for initiation. | mdpi.com |

| α-diimine Nickel Catalysts with o-aryl halogens | Size of halogen substituents | Primarily determines the molecular weight of the polyethylene. | rsc.org |

Oligomerization Pathways and Selectivity Control

Oligomerization is a process that produces short-chain polymers, or oligomers. The selective oligomerization of ethylene to produce valuable linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene (B94956) is of significant industrial importance. kfupm.edu.sanih.govuni-ulm.de

While this compound itself is not typically used as a ligand, the principles of ligand design for selective ethylene oligomerization are relevant. The steric and electronic properties of ligands coordinated to a metal center (e.g., chromium, nickel, palladium) play a crucial role in determining the selectivity of the oligomerization process. mdpi.comtue.nlresearchgate.net

For example, in chromium-based catalyst systems for ethylene trimerization and tetramerization, modifications to the ligand structure, such as varying the substituents on a phosphine (B1218219) moiety, can significantly alter catalytic activity and selectivity towards specific α-olefins versus polyethylene. tue.nl Introducing bulky substituents, such as o-tolyl groups, onto the phosphine ligands in these systems can influence the coordination environment around the metal center, thereby affecting the distribution of oligomeric products. tue.nl Research has shown that even minor changes in the ligand structure can lead to remarkable changes in selectivity. tue.nl

The development of catalyst systems that can selectively produce 1-hexene and 1-octene with high turnover rates and selectivity is a major goal. google.com The design of ligands that can control the metallacycle intermediates is key to achieving this selectivity. While not a direct ligand, the steric profile of this compound provides a conceptual model for how bulky, rigid frameworks can influence catalytic processes.

| Catalyst System | Ligand Modification | Impact on Oligomerization | Reference |

|---|---|---|---|

| Chromium complexes with P,N-based ligands | Replacing phenyl with o-tolyl or isopropyl on phosphine | Investigates steric and electronic effects on catalytic behavior and selectivity. | tue.nl |

| Chromium catalysts with binuclear PNP ligands | Position of PNP active centers (ortho-, meta-, para-) | Increased steric hindrance leads to decreased activity and 1-octene selectivity. | nih.gov |

| Nickel(II) complexes with β-ketoimine ligands | Increase in the size of the substituent at the sulfur atom | Increases oligomerization activity. | mdpi.com |

Catalyst Design for Controlled Oligomerization

The controlled oligomerization of this compound, a sterically hindered 1,1-disubstituted olefin, presents a unique challenge in polymer chemistry. Due to the absence of specific studies on this particular monomer, the principles of catalyst design are largely extrapolated from well-understood systems for the living cationic polymerization of other bulky vinyl monomers, such as substituted styrenes. The primary goal in designing a catalyst for controlled oligomerization is to suppress chain-transfer and termination reactions, thereby allowing for predictable molecular weights and narrow molecular weight distributions of the resulting oligomers. This is typically achieved through a living cationic polymerization mechanism.

The key to a successful living cationic polymerization lies in establishing a rapid and reversible equilibrium between a small concentration of active propagating carbocations and a majority of dormant, covalent species. The design of the catalyst system, therefore, revolves around several critical components: the initiator, the Lewis acid co-initiator, the nature of the resulting counter-anion, and the solvent system.

Initiating Systems:

Controlled cationic polymerization is typically initiated by a system composed of an initiator and a co-initiator (a Lewis acid). wikipedia.org The initiator is a source of the initial carbocation. For monomers like this compound, which would form a tertiary benzylic carbocation, suitable initiators are often proton sources (e.g., water, alcohols) or organic halides that can be activated by a Lewis acid. wikipedia.orgacs.org For instance, an alcohol like 1-phenylethanol (B42297) in the presence of a Lewis acid can generate the initiating carbocation. researchgate.net

The Role of the Lewis Acid:

The Lewis acid is arguably the most critical component in the catalyst design. Its primary role is to activate the initiator to generate the carbocation and to reversibly activate the dormant polymer chain ends. The strength of the Lewis acid must be carefully tuned. A Lewis acid that is too strong may lead to irreversible ionization and uncontrolled polymerization. Conversely, a Lewis acid that is too weak may not be effective in promoting the polymerization.

Commonly used Lewis acids for the controlled polymerization of styrenic monomers include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂). acs.orgresearchgate.netmdpi.com The choice of Lewis acid can significantly impact the equilibrium between the active and dormant species. For example, highly oxophilic Lewis acids like BF₃·OEt₂ can be particularly effective when using an alcohol as an initiator, as they selectively activate the C-O bond. researchgate.net

The Nature of the Counter-ion:

The stability of the propagating carbocation is highly dependent on the nature of the counter-ion (also referred to as the non-coordinating or weakly coordinating anion). wikipedia.org A suitable counter-ion should be bulky and have a delocalized charge to minimize its nucleophilicity. wikipedia.orgnih.gov This prevents it from irreversibly terminating the growing polymer chain. acs.org In systems using a Lewis acid like TiCl₄, the counter-ion is a complex anion such as [TiCl₅]⁻. The stability of this counter-ion is crucial for maintaining the living nature of the polymerization. The use of pre-formed, highly stable, non-coordinating anions, such as those derived from borates, has also been explored to achieve better control. wikipedia.org

Solvent and Additive Effects:

The choice of solvent plays a significant role in the controlled oligomerization process. Non-polar solvents are often preferred for living cationic polymerization as they can help to stabilize the ion pairs and reduce the rate of side reactions. acs.org However, the solubility of the catalyst components and the resulting polymer must also be considered.

Additives can be used to further enhance the control over the polymerization. For example, the addition of a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can scavenge any stray protons that might lead to uncontrolled initiation. mdpi.com The addition of a common ion salt can also help to suppress the dissociation of the ion pairs, further promoting a controlled process.

The following interactive table, based on data for the controlled cationic polymerization of p-methylstyrene, illustrates how the design of the catalyst system can influence the properties of the resulting polymer. This serves as an illustrative example of the principles that would be applied to the controlled oligomerization of this compound.

| Initiator System | Lewis Acid | Solvent | Additive | Mn ( g/mol ) | MWD (Mw/Mn) |

| p-MeStCl | SnCl₄ | CH₂Cl₂ | None | 12,500 | 1.80 |

| p-MeStCl | SnCl₄ | [Bmim][NTf₂] | None | 10,200 | 1.59 |

| p-MeStCl | SnCl₄ | [Bmim][NTf₂] | DTBP | 9,800 | 1.45 |

This data is illustrative and based on the polymerization of p-methylstyrene as reported in the literature. mdpi.com Mn = Number-average molecular weight; MWD = Molecular Weight Distribution (Polydispersity Index).

Cutting Edge Spectroscopic Characterization of 1,1 Di O Tolyl Ethylene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., 1H NMR, 13C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,1-Di(o-tolyl)ethylene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the two tolyl groups and the ethylene (B1197577) moiety give rise to distinct signals. The aromatic protons typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The methyl protons of the tolyl groups are observed further upfield, usually in the range of 2.0-2.5 ppm. The vinyl protons of the ethylene group are also characteristically shifted and their coupling patterns can provide information about the geometry of the double bond.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings resonate in the 120-150 ppm range. The olefinic carbons of the ethylene group also have characteristic chemical shifts, which can be used to confirm the presence of the double bond. The methyl carbons of the tolyl groups appear in the upfield region of the spectrum.

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Aromatic (Ar-C) | 120 - 150 |

| Vinylic (=CH₂) | 5.0 - 6.0 | Vinylic (=C<) | 140 - 150 |

| Vinylic (=CH₂) | 110 - 120 | ||

| Methyl (Ar-CH₃) | 2.0 - 2.5 | Methyl (Ar-CH₃) | 20 - 25 |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

The FT-IR spectrum of this compound displays several key absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibration of the ethylene group appears in the region of 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern of the aromatic rings.

Raman spectroscopy provides complementary information. The C=C stretching of the ethylene moiety, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the symmetric stretching of the aromatic rings is typically Raman active. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Olefinic C=C Stretch | 1640 - 1680 | 1640 - 1680 (often strong) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Aromatic C-H Out-of-Plane Bend | < 1000 | < 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the ethylene double bond in conjugation with the two tolyl rings gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π → π* transitions. uzh.ch In molecules with conjugated π systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths. libretexts.orglibretexts.org The presence of the two tolyl groups extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to a simple, non-conjugated alkene. The intensity and position of these absorption bands provide valuable information about the extent of conjugation and the electronic structure of the molecule.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Promotion of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of conjugated systems. uzh.ch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural features of this compound through its fragmentation pattern. Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (208.30 g/mol ). rdchemicals.com

The molecular ion is energetically unstable and can fragment into smaller, charged species. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways may involve the cleavage of the bonds adjacent to the double bond or within the tolyl groups. The loss of a methyl group (CH₃) from the tolyl ring would result in a fragment ion with an m/z of M-15. Cleavage of the C-C bond between the ethylene group and a tolyl ring could lead to the formation of a tolyl cation. The relative abundance of these fragment ions helps to piece together the structure of the original molecule. Aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic system. libretexts.org

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺• | ~208 | Molecular Ion |

| [M-CH₃]⁺ | ~193 | Loss of a methyl group |

| [C₇H₇]⁺ | 91 | Tolyl cation (Tropylium ion) |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. excillum.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice. libretexts.org

This technique provides detailed information about bond lengths, bond angles, and torsional angles within the molecule. For this compound, X-ray crystallography can reveal the conformation of the tolyl groups relative to the ethylene plane. Due to steric hindrance between the ortho-methyl groups, the tolyl rings are likely to be twisted out of the plane of the double bond. The exact dihedral angles can be precisely measured, providing crucial insights into the molecule's steric and electronic properties in the solid state. This information is vital for understanding its reactivity and physical properties.

Advanced Transient Spectroscopic Methods for Kinetic and Mechanistic Studies (e.g., Transient Absorption Spectroscopy)

To investigate the dynamics of short-lived reaction intermediates of this compound, advanced techniques such as transient absorption spectroscopy are employed. This method allows for the observation of species that exist for only microseconds or even nanoseconds.

In a typical transient absorption experiment, a short pulse of light (the pump pulse) is used to initiate a photochemical reaction, creating excited states or reactive intermediates. A second, weaker light pulse (the probe pulse) is then passed through the sample at various time delays after the pump pulse. By measuring the absorption of the probe pulse as a function of wavelength and time, the formation and decay of transient species can be monitored. This provides invaluable kinetic data and helps to elucidate reaction mechanisms, such as photoisomerization or the formation of radical ions, which are often too fast to be studied by conventional spectroscopic methods. beilstein-journals.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of this compound. This method precisely measures the percentage composition of each element (carbon and hydrogen) in the compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₁₆H₁₆). A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition of the synthesized molecule, complementing the structural information obtained from other spectroscopic techniques.

| Element | Theoretical Percentage (%) for C₁₆H₁₆ |

| Carbon (C) | 92.26 |

| Hydrogen (H) | 7.74 |

Computational and Theoretical Approaches to 1,1 Di O Tolyl Ethylene Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. sumitomo-chem.co.jpchemistryviews.org It is particularly valuable for studying reaction mechanisms, electronic properties, and spectroscopic data of organic molecules. For 1,1-di(o-tolyl)ethylene, DFT can provide insights into its reactivity and the pathways of its chemical transformations.

Transition State Analysis and Reaction Pathway Mapping

Understanding the mechanism of a chemical reaction requires the identification of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. DFT calculations are instrumental in locating and characterizing these transition states, which represent the energy maxima along a reaction coordinate.

For reactions involving diarylethylenes, such as electrophilic additions to the double bond or cyclization reactions, DFT can be used to map the entire reaction pathway. This involves calculating the geometries and energies of the transition states connecting reactants to products. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

While specific transition state analyses for reactions of this compound are not extensively documented in the literature, studies on related diarylethene derivatives provide a framework for understanding these processes. For example, in the thermal back-reaction of photochromic diarylethenes, DFT has been used to predict the activation free energy, which is crucial for the thermal stability of the switched form. The position of substituents on the aryl rings, analogous to the ortho-tolyl groups in this compound, has a significant impact on these energy barriers.

Table 1: Hypothetical DFT-Calculated Activation Energies for Electrophilic Addition to Substituted 1,1-Diarylethylenes

| Substituent (at ortho position) | Activation Energy (kcal/mol) | Transition State C-C bond length (Å) |

| -H | 25.4 | 2.15 |

| -CH3 (o-tolyl) | 23.8 | 2.18 |

| -OCH3 | 22.1 | 2.21 |

| -Cl | 26.5 | 2.13 |

This table presents illustrative data based on general chemical principles to demonstrate the utility of DFT in transition state analysis. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be a π-orbital associated with the ethylene (B1197577) double bond and the tolyl groups, while the LUMO will be the corresponding π* anti-bonding orbital. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more polarizable and more reactive.

DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For this compound, the presence of the electron-donating methyl groups in the ortho positions of the tolyl rings is expected to raise the energy of the HOMO compared to unsubstituted 1,1-diphenylethylene (B42955), potentially making it more susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These are representative values to illustrate the concept. Precise energies would be obtained from specific DFT calculations.

Thermodynamic and Kinetic Parameter Prediction

For instance, in the hydrogenation of a diarylethylene, DFT can be used to calculate the enthalpy of reaction (ΔH), providing a measure of the heat released or absorbed. Similarly, by calculating the Gibbs free energy of activation (ΔG‡), the rate constant of a reaction can be estimated using transition state theory. chemrevlett.com

Studies on the hydrogenation of diphenylacetylene (B1204595) to diphenylethane, a process involving a diarylalkene intermediate, have utilized DFT to elucidate the reaction mechanism and energetics. scielo.br Such approaches could be applied to this compound to predict its behavior in similar reactions.

Table 3: Sample Thermodynamic Data for a Hypothetical Isomerization Reaction of this compound

| Parameter | Reactant | Transition State | Product |

| Enthalpy (kcal/mol) | 0.0 | 35.2 | -15.8 |

| Gibbs Free Energy (kcal/mol) | 0.0 | 38.1 | -14.5 |

This table provides a conceptual example of how DFT can be used to predict thermodynamic parameters for a reaction involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. github.comnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, the rotation around the single bonds connecting the tolyl groups to the ethylene core allows for various conformations. The steric hindrance between the ortho-methyl groups and the other tolyl ring likely restricts this rotation, leading to a limited set of preferred conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govresearchgate.net

Furthermore, MD simulations can be used to study intermolecular interactions in the liquid or solid state. By simulating a system containing many this compound molecules, one can investigate properties such as radial distribution functions, which describe the local ordering of molecules, and diffusion coefficients. These simulations provide insights into the bulk properties of the material.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Diarylethylenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govscispace.commdpi.com Cheminformatics involves the use of computational methods to analyze chemical data. These approaches are widely used in drug discovery and materials science.

For a class of compounds like diarylethylenes, which may exhibit various biological activities, QSAR studies can be performed to identify the key molecular features that govern their efficacy. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its chemical structure. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized diarylethylene derivatives, thereby guiding the design of more potent compounds. While specific QSAR studies on this compound are not prominent, the broader class of diaryl compounds has been the subject of such investigations. researchgate.net

Table 4: Example of Molecular Descriptors Used in QSAR Studies of Diarylethylenes

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index | Branching and connectivity of the molecule |

Advanced Research Applications of 1,1 Di O Tolyl Ethylene

Intermediate in Complex Organic Synthesis

While specific, multi-step syntheses utilizing 1,1-Di(o-tolyl)ethylene as a key intermediate are not extensively documented in publicly available research, its structure suggests potential applications in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other sterically hindered molecules. The presence of the vinylidene group and the two ortho-methylated phenyl rings provides reactive sites for various organic transformations.

The general synthetic utility of diarylethylenes points towards potential pathways where this compound could serve as a precursor. For instance, intramolecular cyclization reactions are a common strategy for building complex ring systems. researchgate.netdntb.gov.uaucla.edu In a hypothetical scenario, functionalization of the ortho-methyl groups followed by an intramolecular cyclization could lead to the formation of fluorene (B118485) or other polycyclic derivatives. Furthermore, the double bond could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings, although the steric hindrance from the o-tolyl groups might influence the reactivity and stereoselectivity of such transformations. masterorganicchemistry.comwikipedia.orgnih.govyoutube.comrsc.org The synthesis of large PAHs often involves the oxidative cyclodehydrogenation of oligophenylene precursors, and tailored diarylethylenes can be valuable building blocks in creating these precursors. google.comresearchgate.net

Polymer Modification and Functionalization Strategies

The incorporation of specific monomers into polymer chains is a fundamental strategy for tailoring the properties of the resulting materials. While research directly focused on this compound in polymer modification is limited, the principles of polymer chemistry and studies on similar molecules like 1,1-diphenylethylene (B42955) provide insights into its potential applications. nih.gov

The inclusion of bulky side groups into a polymer backbone can significantly alter its physical properties. The copolymerization of ethylene (B1197577) with 1,1-disubstituted olefins can introduce branching that affects crystallinity, density, and mechanical properties. researcher.lifemostwiedzy.pl The two o-tolyl groups of this compound would introduce significant steric bulk if incorporated into a polymer chain. This could lead to a decrease in crystallinity and density, potentially resulting in materials with increased flexibility and lower melting points.

The introduction of such bulky groups can also influence the glass transition temperature (Tg) of the polymer. Generally, the incorporation of rigid, bulky side groups restricts chain mobility and increases the Tg. The o-tolyl groups, while bulky, also possess a degree of rotational freedom that could plasticize the polymer, leading to a more complex effect on the final material's thermal properties. The precise impact would depend on the concentration of the incorporated monomer and the nature of the base polymer. google.com

Furthermore, compounds with similar structures can act as chain transfer agents in polymerization, which is a method to control the molecular weight of polymers. rsc.orggoogle.comnih.govnih.govplaschina.com.cn The reactivity of the double bond in this compound could potentially allow it to participate in such processes.

| Property Influenced | Potential Effect of Incorporating this compound | Rationale |

| Crystallinity | Decrease | The bulky o-tolyl groups would disrupt the regular packing of polymer chains. |

| Density | Decrease | The introduction of less dense, bulky side groups would lower the overall density. |

| Flexibility | Increase | Reduced crystallinity generally leads to more flexible materials. |

| Glass Transition Temp. | Increase or Decrease | Competition between restricted chain motion due to bulk and potential plasticizing effects. |

| Molecular Weight | Control | Potential to act as a chain transfer agent. |

Hindered phenolic compounds are a major class of antioxidants used to protect polymers from degradation caused by heat and light. researchgate.netphantomplastics.comgoogle.comnih.govwikipedia.org These molecules function by scavenging free radicals that initiate the degradation process. The synthesis of novel hindered phenolic antioxidants is an active area of research. researchgate.net

While this compound is not itself a hindered phenol (B47542), it could serve as a precursor for the synthesis of such stabilizers. For example, hydroxylation of the tolyl rings would lead to a hindered phenol structure. The bulky nature of the di(o-tolyl)ethylene moiety could enhance the stability and reduce the volatility of the resulting antioxidant, making it more effective for long-term polymer protection. The covalent grafting of hindered phenol groups onto polymer backbones is another strategy to prevent migration of the stabilizer and enhance durability. researchgate.net

Precursor for Functional Materials (e.g., Dyes, Pigments, Electronic Materials)

The synthesis of organic dyes and pigments often involves the chemical modification of aromatic precursors to create extended conjugated systems that absorb light in the visible spectrum. nih.govnih.govscu.edu.au The aromatic rings of this compound could be functionalized with chromophoric and auxochromic groups to produce novel colorants. The steric hindrance provided by the o-tolyl groups might influence the solid-state packing of the dye molecules, which can affect their color and photostability. There is also research into photochromic dyes, which change color upon exposure to light, and complex organic structures are often at the core of these materials. scu.edu.auuaeh.edu.mxhku.hkresearchgate.net

In the realm of electronic materials, conjugated organic molecules are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of organometallic compounds, which can be used in these applications, often starts from functionalized organic ligands. nih.gov While there is no specific literature on the use of this compound for these purposes, its structure provides a scaffold that could be elaborated into more complex, electronically active molecules.

Exploration in Catalysis (e.g., Ligand Design involving o-tolyl groups)

The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. The steric and electronic properties of the ligands dictate the coordination environment around the metal center, which in turn influences the outcome of the catalytic reaction. The o-tolyl group is a common substituent in phosphine (B1218219) ligands, where its steric bulk plays a significant role in promoting efficient catalysis. google.comnih.govnih.gov

Tri(o-tolyl)phosphine, for example, is a widely used ligand in palladium-catalyzed cross-coupling reactions. Its large cone angle helps to stabilize monoligated palladium(0) species, which are often the active catalysts. researchgate.netnih.gov The o-tolyl groups can also participate in cyclometalation reactions to form stable palladacycles, which can act as catalyst precursors. researchgate.netnih.gov

While the direct use of this compound in ligand synthesis is not well-documented, its structure offers possibilities for creating novel bidentate or pincer-type ligands. researchgate.netnih.govnih.govcardiff.ac.uknih.gov For instance, phosphination of the o-tolyl groups could lead to a bidentate phosphine ligand with a specific bite angle and steric profile dictated by the ethylene backbone. Such ligands could find applications in various catalytic transformations, including ethylene oligomerization and polymerization. nih.govresearcher.life The development of new ligand architectures is a continuous effort in the field of catalysis to achieve higher efficiency, selectivity, and substrate scope. nih.govacs.orguchicago.eduippi.ac.irresearcher.lifemdpi.com

| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Application |

| Bidentate Phosphine | Functionalization of the ortho-methyl groups with phosphine moieties. | Cross-coupling reactions, hydroformylation, hydrogenation. |

| Indenyl Ligands | Intramolecular cyclization to form an indenyl scaffold, followed by metallation. | Olefin polymerization, C-H activation. acs.orguchicago.edumdpi.com |

| Pincer Ligands | More complex multi-step functionalization of the aromatic rings. | Dehydrogenation, C-H functionalization. |

Future Directions and Emerging Research Avenues for 1,1 Di O Tolyl Ethylene

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of sterically hindered tetra-substituted olefins like 1,1-Di(o-tolyl)ethylene remains a significant challenge. Traditional methods often require harsh conditions or suffer from low yields. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

Modern palladium-catalyzed cross-coupling reactions offer a promising avenue. A recently developed protocol for coupling sterically hindered N-arylsulfonylhydrazones with aryl halides, using a PdCl₂(MeCN)₂/dppp catalytic system, provides a flexible and convergent access to tetrasubstituted olefins. acs.orgorganic-chemistry.org This method has proven effective for a range of substrates, including those with significant steric bulk, and represents a significant improvement over traditional methods like the Wittig reaction for such compounds. organic-chemistry.org Another advanced strategy involves the stereoselective synthesis of tetraarylethylenes (TAEs) from vinylboronates via Suzuki-Miyaura cross-coupling, which demonstrates broad substrate scope and excellent functional group tolerance. nih.gov

Future strategies could adopt a two-step approach:

Sustainable Precursor Synthesis: Developing green methods for producing the key intermediate, di-o-tolyl ketone. This could involve catalyst-free protocols in high-boiling, non-polar solvents or room-temperature reactions using Lewis acids. nih.gov

Efficient Olefination: Employing advanced olefination reactions to convert the ketone to the target ethylene (B1197577).

Furthermore, a focus on sustainability will drive the adoption of greener solvents and one-pot procedures. The use of sustainable solvents like ethyl acetate (B1210297) has been successfully demonstrated for the scalable one-pot synthesis of related compounds, significantly reducing the environmental impact as measured by low E-factors (a measure of waste produced). rsc.org

Table 1: Comparison of Potential Synthetic Methods for Sterically Hindered Diarylalkenes

| Method | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Pd-Catalyzed Hydrazone Coupling | Couples N-arylsulfonylhydrazones with aryl halides. | High tolerance for steric hindrance; convergent route. | acs.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Couples vinylboronates with aryl halides. | Stereoselective; broad functional group tolerance. | nih.gov |

| Acid-Catalyzed Bisannulation | Reacts benzenediacetaldehydes with alkynes. | Effective for creating highly crowded aromatic systems. | rsc.org |

| Sustainable One-Pot Synthesis | Utilizes green solvents like ethyl acetate to minimize waste. | Reduced environmental impact; improved process efficiency. | rsc.org |

Elucidation of Undiscovered Reactivity Patterns

The dense steric environment of this compound suggests that its reactivity may differ significantly from less hindered diarylethylenes. Exploring these unique reaction pathways is a key area for future research.

Hydroalkylation: A recently developed method for the hydroalkylation of 1,1-diarylalkenes using magnesium hydride (MgH₂) presents an intriguing possibility. ntu.edu.sgntu.edu.sg This process involves the hydromagnesiation of the double bond to generate a 1,1-diarylethylmagnesium species, which is then alkylated. ntu.edu.sgntu.edu.sg Applying this to this compound could provide a novel route to constructing complex diaryl quaternary carbon centers.

Polymerization: Diarylethenes are increasingly recognized for their role in photoresponsive polymers. researchgate.net Research into aza-diarylethenes has shown they can serve as efficient photoinitiators for the polymerization of monomers like methyl acrylate. chemrxiv.org Investigating whether this compound or its derivatives can be activated—perhaps by light or a catalyst—to initiate or participate in polymerization reactions could open up new applications in materials science.

Cycloaddition Reactions: Cycloadditions are powerful methods for forming cyclic molecules. acs.org While concerted [4+2] Diels-Alder reactions are common for many alkenes, highly substituted and halogenated ethylenes often favor stepwise [2+2] cycloaddition pathways. acs.orglibretexts.org The steric hindrance in this compound may inhibit concerted mechanisms, making it a candidate for exploring unusual stepwise cycloadditions or formal [3+2] cycloadditions with partners like aryl epoxides under Lewis acid catalysis. mdpi.com The stereochemical outcomes of such reactions would be of fundamental interest. researchgate.net

C-H Activation: Direct C-H activation is a powerful tool for molecular synthesis. pkusz.edu.cn Future work could explore transition-metal-catalyzed C-H activation of the tolyl methyl groups or the aromatic rings of this compound itself. Such a strategy could lead to novel annulation or functionalization reactions, building molecular complexity from the seemingly unreactive C-H bonds. The use of diarylacetylenes as arylating reagents in twofold C-H activation reactions highlights the potential for unconventional reaction partners. researchgate.netchemrxiv.org

Advanced Catalyst Design Incorporating o-Tolyl Moieties

The o-tolyl group is a well-established component in ligand design, prized for its specific steric and electronic properties. The bulky nature of ligands like tris(o-tolyl)phosphine is known to influence the efficiency and selectivity of catalytic cycles. Future research can build on this by designing novel ligands derived from the this compound scaffold itself.

By functionalizing the methyl groups or the aromatic rings, new bidentate or multidentate ligands could be synthesized. The rigid, sterically demanding framework of this compound would be an intrinsic feature of these new ligands. Such catalysts could offer unique selectivity in a range of transition metal-catalyzed reactions, including hydrogenation, polymerization, and cycloisomerization. youtube.comresearchgate.netmdpi.com For instance, metal-organic frameworks (MOFs) could be used as heterogeneous supports to incorporate such bulky catalytic moieties, potentially enhancing stability and enabling applications in gas-phase reactions like ethylene dimerization. northwestern.edu

Table 2: Potential Applications of Ligands Derived from this compound

| Catalytic Application | Potential Advantage of Scaffold | Relevant Catalyst Class |

|---|---|---|

| Cross-Coupling | Steric bulk may promote reductive elimination and stabilize low-coordinate species. | Palladium, Nickel Complexes |

| Polymerization | Control of coordination sphere geometry could influence polymer tacticity. | Half-Titanocenes, Ziegler-Natta |

| Asymmetric Hydrogenation | A chiral, rigid backbone could lead to high enantioselectivity. | Rhodium, Ruthenium Complexes |

| Olefin Metathesis | Unique steric profile might alter catalyst initiation rates and stability. | Grubbs, Schrock Catalysts |

Computational Methodologies for Predictive Chemistry of Diarylethylenes

Computational chemistry is an indispensable tool for guiding experimental research. For a molecule like this compound, where steric effects are paramount, theoretical modeling can provide critical insights and predictions, saving significant laboratory time and resources.

Reaction Mechanism and Prediction: Density Functional Theory (DFT) can be employed to model potential reaction pathways. For instance, DFT calculations can explore the potential energy surfaces of cycloaddition reactions involving this compound, helping to predict whether a reaction would be under kinetic or thermodynamic control and whether it would proceed via a concerted or stepwise mechanism. acs.org Similar methods have been used to accurately predict the thermal back reactivity of aza-diarylethenes by identifying the most suitable functionals. beilstein-journals.org This predictive power is crucial for designing molecules with specific, desired properties. beilstein-journals.org

Excited-State Properties: For applications in photochemistry and materials science, understanding the electronic excited states is essential. Advanced computational methods, including those designed for future quantum computers, are being developed to calculate the excited states of diarylethenes with high accuracy. acs.org These calculations are vital for rationally designing novel photoresponsive materials based on the this compound framework. acs.org

Catalyst Design: Computational modeling can also accelerate the development of the novel catalysts described in the previous section. By simulating the interaction of a metal center with a proposed ligand based on the this compound scaffold, researchers can predict the catalyst's geometry, stability, and electronic properties. This allows for the in-silico screening of potential ligand structures before committing to their synthesis. The combination of kinetic Monte Carlo and molecular dynamics simulations is already being used to predict the formation and properties of complex three-dimensional polymer networks. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.